molecular formula C8H6Cl2N2O B2412785 6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one CAS No. 2304654-72-4

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one

Cat. No.: B2412785
CAS No.: 2304654-72-4
M. Wt: 217.05
InChI Key: AAABRPMPSVUIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one is a heterocyclic compound that features a naphthyridine core with chlorine substituents at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of a naphthyridine precursor, followed by cyclization to form the desired compound. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be replaced with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar heterocyclic structure but containing sulfur and nitrogen atoms.

Uniqueness

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity

Properties

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABRPMPSVUIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.